![molecular formula C10H18O3 B12538414 (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane CAS No. 651748-09-3](/img/structure/B12538414.png)
(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring and a methoxybutenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane typically involves the formation of the dioxolane ring followed by the introduction of the methoxybutenyl side chain. One common method involves the reaction of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring. The methoxybutenyl side chain can be introduced through a series of reactions involving the appropriate alkene and methanol under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxybutenyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybutenyl side chain can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The dioxolane ring and methoxybutenyl side chain can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,4S)-p-Menthane-1,2,8-triol 8-glucoside: This compound has a similar structural motif but differs in its functional groups and overall reactivity.
Other dioxolane derivatives: Compounds with similar dioxolane rings but different side chains can exhibit different chemical and biological properties.
Propriétés
Numéro CAS |
651748-09-3 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C10H18O3/c1-5-6-8(11-4)9-7-12-10(2,3)13-9/h5,8-9H,1,6-7H2,2-4H3/t8-,9+/m1/s1 |
Clé InChI |
SPDQWOUURXQTDI-BDAKNGLRSA-N |
SMILES isomérique |
CC1(OC[C@H](O1)[C@@H](CC=C)OC)C |
SMILES canonique |
CC1(OCC(O1)C(CC=C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12538334.png)
![Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12538340.png)

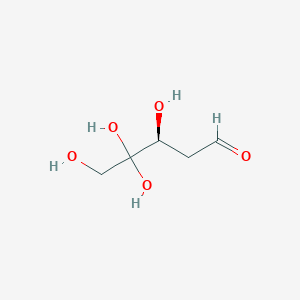
![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-](/img/structure/B12538376.png)
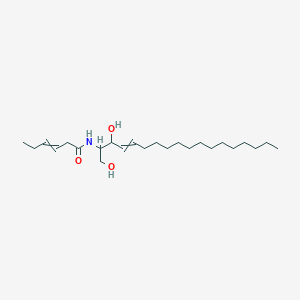

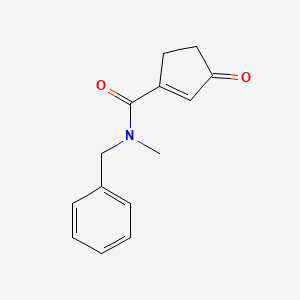
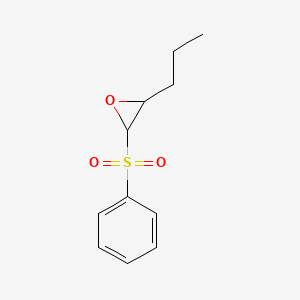
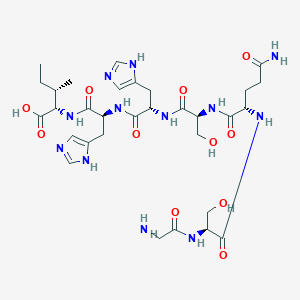

![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)
![Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)-](/img/structure/B12538413.png)
